Cimicifugic acid E

Description

See also: Black Cohosh (part of).

Properties

CAS No. |

219986-67-1 |

|---|---|

Molecular Formula |

C21H20O10 |

Molecular Weight |

432.4 g/mol |

IUPAC Name |

(2R,3S)-2-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid |

InChI |

InChI=1S/C21H20O10/c1-30-16-10-12(4-8-15(16)23)5-9-17(24)31-18(19(25)26)21(29,20(27)28)11-13-2-6-14(22)7-3-13/h2-10,18,22-23,29H,11H2,1H3,(H,25,26)(H,27,28)/b9-5+/t18-,21-/m1/s1 |

InChI Key |

CAIGUMKGQLGFBR-PZTMCFHLSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H](C(=O)O)[C@](CC2=CC=C(C=C2)O)(C(=O)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC(C(=O)O)C(CC2=CC=C(C=C2)O)(C(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Cimicifugic acid E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimicifugic acid E is a naturally occurring phenylpropanoid derivative found in plants of the Cimicifuga genus (black cohosh), which are known for their use in traditional medicine. As a member of the cimicifugic acid family, it is an ester formed from piscidic acid and a hydroxycinnamic acid. Specifically, this compound is identified as 2-E-feruloylpiscidic acid[1][2]. This document provides a detailed overview of its chemical structure, physicochemical properties, and relevant experimental methodologies.

Chemical Structure and Properties

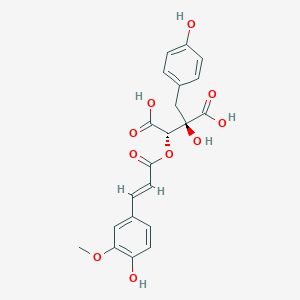

This compound is constituted by a piscidic acid core esterified with a trans-ferulic acid moiety at the C-2 hydroxyl group. The stereochemistry of the naturally occurring piscidic acid has been determined as (+)-(2S,3R)[3]. Therefore, the complete chemical structure of this compound is (2R,3S)-2-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]-2-[(4-hydroxyphenyl)methyl]butanedioic acid.

The chemical structure is as follows:

Image Caption: 2D structure of this compound.

Image Caption: 2D structure of this compound.

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₀O₁₀ | [1] |

| Molecular Weight | 432.37 g/mol | [1] |

| CAS Number | 219986-67-1 | [4] |

| Appearance | Not reported in the searched literature. | |

| Solubility | Not reported in the searched literature. |

Spectroscopic Data

Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) is a key technique for the identification of this compound. In negative ion mode, it typically exhibits a pseudomolecular ion [M-H]⁻.

| Ion | m/z Value | Fragmentation Details | Reference |

| [M-H]⁻ | 431 | Pseudomolecular ion | [5] |

| [M-feruloyl]⁻ | 255 | Loss of the feruloyl group | [5] |

| [M-ferulic acid-H]⁻ | 237 | Loss of a neutral ferulic acid molecule | [5] |

| [ferulic acid-H]⁻ | 193 | Fragment corresponding to the deprotonated ferulic acid moiety | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for the complete structure of this compound have not been explicitly reported in the searched scientific literature. However, analysis of related compounds allows for the prediction of characteristic signals. The ¹H NMR spectrum would be expected to show signals for the aromatic protons of the ferulic acid and piscidic acid moieties, the vinylic protons of the ferulic acid double bond with a large coupling constant indicative of a trans configuration, and the methoxy group protons as a singlet. The ¹³C NMR spectrum would show corresponding signals for the aromatic, carboxylic, and olefinic carbons.

Experimental Protocols

The isolation and identification of this compound from plant material involve multi-step chromatographic and spectroscopic techniques.

Isolation Protocol: Centrifugal Partition Chromatography (CPC)

A generalized protocol for the isolation of cimicifugic acids from Cimicifuga rhizomes is outlined below. This method utilizes pH-zone refining CPC to effectively separate these acidic compounds[6][7].

1. Extraction:

-

Dried and powdered rhizomes of Cimicifuga racemosa are extracted with a 50% aqueous ethanol solution[1].

-

The extract is concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is subjected to liquid-liquid partitioning. A common scheme involves partitioning between water and ethyl acetate.

-

The aqueous phase, enriched in polar compounds including cimicifugic acids, is collected.

3. Centrifugal Partition Chromatography (CPC):

-

Instrumentation: A high-speed counter-current chromatograph.

-

Solvent System: A biphasic solvent system is prepared. A commonly used system is ethyl acetate-butanol-water (1:4:5 v/v/v)[6].

-

Stationary and Mobile Phases: For pH-zone refining, the aqueous lower phase is typically used as the mobile phase, and the organic upper phase as the stationary phase. The pH of the phases is adjusted with an acid (e.g., trifluoroacetic acid) and a base (e.g., ammonia) to create a pH gradient during the separation.

-

Sample Preparation: The fraction enriched with cimicifugic acids is dissolved in a small volume of the stationary phase.

-

Operation: The CPC rotor is filled with the stationary phase and rotated at a high speed. The sample is then injected, and the mobile phase is pumped through the system.

-

Fraction Collection: Eluted fractions are collected based on the detector response (e.g., UV absorbance).

4. Further Purification:

-

Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column.

Identification Protocol: LC-MS/MS

1. Instrumentation:

-

A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., quadrupole time-of-flight or ion trap).

2. Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Gradient Program: A typical gradient might be: 5% B to 25% B over 20 minutes, then to 37% B over 15 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Detection: UV detection at wavelengths relevant for phenolic compounds (e.g., 320 nm) and mass spectrometry.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

MS Scan: Full scan from m/z 100 to 1000.

-

MS/MS Fragmentation: Collision-induced dissociation (CID) of the precursor ion at m/z 431 to obtain the characteristic fragment ions.

Biological Activity and Signaling Pathways

While specific studies on the isolated this compound are limited, the biological activities of its constituent, ferulic acid, and of extracts containing it, provide insights into its potential mechanisms of action. Ferulic acid is a well-documented antioxidant and anti-inflammatory agent[8][9][10].

Hypothesized Anti-inflammatory Signaling Pathway

Based on the known mechanisms of ferulic acid, a proposed anti-inflammatory pathway for this compound involves the modulation of key inflammatory signaling cascades. It is hypothesized that this compound may inhibit the activation of the NLRP3 inflammasome and downregulate the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α[8][9][11].

Diagram Caption: Hypothesized anti-inflammatory mechanism of this compound.

Conclusion

This compound is a significant bioactive compound in Cimicifuga species. While its complete spectroscopic characterization is not yet fully available in the public domain, its chemical identity as 2-E-feruloylpiscidic acid is established. The methodologies for its isolation and identification are well-developed, relying on advanced chromatographic and spectrometric techniques. Further research is warranted to fully elucidate its biological activities and mechanisms of action, particularly to confirm the anti-inflammatory pathways suggested by its chemical constituents.

References

- 1. Fukiic and piscidic acid esters from the rhizome of Cimicifuga racemosa and the in vitro estrogenic activity of fukinolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piscidic Acid | C11H12O7 | CID 10038020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ferulic acid exhibits anti-inflammatory effects by inducing autophagy and blocking NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ferulic acid but not alpha-lipoic acid effectively protects THP-1-derived macrophages from oxidant and pro-inflammatory response to LPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Natural Sources and Isolation of Cimicifugic Acid E

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural origins and detailed methodologies for the isolation of Cimicifugic acid E, a phenolic compound of interest for its potential biological activities. The information is collated from scientific literature to support research and development endeavors.

Natural Sources of this compound

This compound, along with other related hydroxycinnamic acid esters, is primarily found in plants belonging to the genus Actaea (formerly Cimicifuga), within the Ranunculaceae family.[1][2] The rhizomes and roots are the principal parts of the plant where these compounds are concentrated.[2][3][4]

Cimicifuga racemosa (L.) Nutt., commonly known as black cohosh, is a well-documented source of this compound and its isomers.[1][5] Other species within the genus have also been identified as sources for various cimicifugic acids and related phenolic compounds.[3][6][7]

Table 1: Natural Sources of this compound and Related Phenolic Compounds

| Plant Species | Family | Plant Part | Key Phenolic Compounds Identified | Quantitative Data (if available) |

| Actaea racemosa (syn. Cimicifuga racemosa) | Ranunculaceae | Rhizomes and Roots | Cimicifugic acid A, B, E, F; Fukinolic acid; Caffeic acid; Ferulic acid; Isoferulic acid.[1][2][6][8] | Total phenolic compounds (including cimicifugic acids) account for approximately 0.62% of the recently dried roots and rhizomes.[8] |

| Cimicifuga simplex | Ranunculaceae | Aerial Parts | Cimicifugic acid L, Piscidic acid.[7] | Not specified. |

| Cimicifuga japonica | Ranunculaceae | Aerial Parts | Cimicifugic acid L.[7] | Not specified. |

| Cimicifuga heracleifolia | Ranunculaceae | Not specified | Fukinolic acid, Cimicifugic acid A, J.[9] | Not specified. |

| Petasites japonicus | Asteraceae | Not specified | Fukinolic acid (structurally related to cimicifugic acids).[3] | Not specified. |

Experimental Protocols for Isolation and Purification

The isolation of this compound is a multi-step process involving extraction from the plant matrix, followed by several stages of chromatographic purification. The protocols described are based on methodologies reported for isolating phenolic constituents from Cimicifuga racemosa.

Two primary methods are employed for the initial extraction from dried and milled plant material.

Method A: Maceration with Organic Solvents

-

Maceration : The dried and milled rhizomes/roots (e.g., 1 kg) of C. racemosa are homogenized and exhaustively extracted with methanol or 50-75% ethanol at room temperature.[1][3][4]

-

Concentration : The crude organic extract is then concentrated in vacuo at a temperature below 40°C to yield a residue.[3]

Method B: Optimized Pressurized Liquid Extraction (PLE)

-

Solvent Preparation : A mixture of methanol and water (60:40 v/v) is used as the optimal solvent for extracting phenolic acids.[10]

-

PLE System Parameters :

-

Extraction : The powdered plant material is extracted using the PLE system. Typically, two extraction cycles are sufficient to extract over 96% of the measurable phenolic compounds.[10]

The crude extract is subjected to partitioning and initial chromatographic steps to enrich the phenolic acid fraction.

-

Liquid-Liquid Partitioning : The concentrated crude extract residue is reconstituted in deionized water and partitioned against a solvent such as ethyl acetate.[3] This step separates compounds based on polarity, with many phenolic acids concentrating in the ethyl acetate fraction.

-

Solid Phase Extraction (SPE) : A preparative C18 SPE cartridge can be used for the primary fractionation of the crude methanol extract. A methanol-water solvent gradient effectively enriches the aromatic components into distinct fractions.[11]

-

Adsorbent Chromatography : The water partition from the liquid-liquid step can be subjected to column chromatography on Amberlite XAD-2 resin. The column is first eluted with water, followed by methanol to yield a methanol-soluble fraction enriched with phenolic compounds.[3]

Advanced chromatographic techniques are required to isolate individual cimicifugic acids from the enriched phenolic fraction. Centrifugal Partitioning Chromatography (CPC) is a particularly effective method.[3][11]

Two-Step Centrifugal Partitioning Chromatography (CPC) Protocol: This method is designed to effectively separate acidic compounds from potential acid-base complexes that may form in the extract.[3][11][12]

-

Step 1: pH-Zone Refinement CPC (pHZR CPC)

-

Objective : To dissociate acid-base complexes and isolate a pooled fraction of cimicifugic acids.[3][13]

-

Solvent System : A biphasic solvent system such as ethyl acetate-butanol-water (1:4:5) is prepared.[3] Trifluoroacetic acid (TFA) at 0.1% (v/v) is added to the stationary phase (lower phase) to ensure the acids are protonated.

-

Sample Preparation : The enriched phenolic fraction is dissolved in the stationary phase.

-

Operation : The sample is injected into the CPC column. The mobile phase (upper phase) is pumped through the column. The elution is monitored by UV detection (e.g., at 254 nm and 354 nm).[3] Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify and combine those containing the cimicifugic acids.

-

-

Step 2: CPC Purification of the Acid Fraction

-

Objective : To separate the individual cimicifugic acids (A, B, E, F, etc.) from the pooled fraction obtained in Step 1.[3][13]

-

Solvent System : A suitable solvent system is selected for the separation of the specific acids.

-

Operation : The pooled acid fraction is subjected to a second CPC run in elution-extrusion mode.[3] Fractions are collected and monitored.

-

Analysis : The purity and identity of the compounds in each fraction are confirmed using analytical techniques such as HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][12]

-

Visualization of the Isolation Workflow

The following diagram illustrates the general experimental workflow for the isolation of this compound from its natural source.

Caption: Workflow for the isolation and purification of this compound.

References

- 1. Fukiic and piscidic acid esters from the rhizome of Cimicifuga racemosa and the in vitro estrogenic activity of fukinolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benefits of Black Cohosh (Cimicifuga racemosa) for Women Health: An Up-Close and In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Black Cohosh - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. itqb.unl.pt [itqb.unl.pt]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Phytochemistry of cimicifugic acids and associated bases in Cimicifuga racemosa root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Biosynthesis of Cimicifugic Acids in Cimicifuga racemosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimicifuga racemosa (L.) Nutt., commonly known as black cohosh, is a perennial plant native to North America. Its rhizomes have a long history of use in traditional medicine and are currently utilized in dietary supplements for the alleviation of menopausal symptoms. The pharmacological activities of C. racemosa extracts are attributed to a complex mixture of secondary metabolites, including triterpene glycosides and a unique class of phenylpropanoid esters known as cimicifugic acids. This technical guide provides an in-depth overview of the current understanding of the biosynthetic pathway of cimicifugic acids, presenting key enzymatic steps, quantitative data, and detailed experimental methodologies for the scientific community engaged in natural product research and drug development.

Cimicifugic acids are esters composed of a hydroxycinnamic acid moiety and a benzyltartaric acid derivative, most commonly piscidic acid. The biosynthesis of these complex molecules involves the convergence of two distinct metabolic pathways: the phenylpropanoid pathway, which provides the hydroxycinnamoyl-CoA esters, and a specialized branch of aromatic amino acid metabolism that yields piscidic acid.

The Biosynthetic Pathway of Cimicifugic Acids

The biosynthesis of cimicifugic acids in Cimicifuga racemosa is a multi-step process involving several key enzymes. The pathway can be conceptually divided into two main branches: the formation of hydroxycinnamoyl-CoA esters and the biosynthesis of piscidic acid, followed by their condensation.

Phenylpropanoid Pathway: Formation of Hydroxycinnamoyl-CoA Esters

The initial steps of the pathway follow the general phenylpropanoid pathway, starting from the aromatic amino acid L-phenylalanine. This pathway is responsible for the synthesis of a variety of phenolic compounds in plants.

Putative Biosynthesis of Piscidic Acid from L-Tyrosine

The biosynthesis of the benzyltartaric acid moiety, piscidic acid, is less well-established. It is proposed to originate from the aromatic amino acid L-tyrosine. A key enzyme in this proposed pathway is a hydroxy(phenyl)pyruvic acid reductase.

It is important to note that the complete biosynthetic pathway of piscidic acid from tyrosine in Cimicifuga racemosa has not been fully elucidated and requires further experimental verification.

Condensation Step: Formation of Cimicifugic Acids

The final step in the biosynthesis is the esterification of piscidic acid with a hydroxycinnamoyl-CoA ester, a reaction catalyzed by cimicifugic acid synthase (CAS), a type of hydroxycinnamoyl-CoA transferase (HCT).

Key Enzymes and Quantitative Data

The following tables summarize the quantitative data available for the key enzymes identified in the biosynthesis of cimicifugic acids in Cimicifuga racemosa.

Table 1: Kinetic Properties of Cimicifugic Acid Synthase (CAS) from Actaea racemosa [1]

| Substrate (Hydroxycinnamoyl-CoA) | Km (µM) |

| p-Coumaroyl-CoA | 6.8 ± 2.3 |

| Sinapoyl-CoA | 10.5 ± 2.7 |

| Caffeoyl-CoA | 16.3 ± 4.6 |

| Feruloyl-CoA | 51.4 ± 11.8 |

Table 2: Properties and Kinetic Parameters of Hydroxy(phenyl)pyruvic Acid Reductase (ArH(P)PR) from Actaea racemosa [1]

| Parameter | Value |

| Mass | 36.51 kDa |

| Optimal pH | 7.5 |

| Optimal Temperature | 38 °C |

| Km Values | |

| NADPH (cosubstrate) | 23 ± 4 µM |

| β-Hydroxypyruvic acid | 0.26 ± 0.12 mM |

| 4-Hydroxyphenylpyruvic acid | 1.13 ± 0.12 mM |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of cimicifugic acid biosynthesis.

Heterologous Expression and Purification of Recombinant Enzymes in E. coli

This protocol describes a general method for the expression and purification of enzymes from C. racemosa, such as ArH(P)PR and CAS, using an E. coli expression system.

Materials:

-

Expression vector (e.g., pET vector series) containing the gene of interest with an affinity tag (e.g., 6xHis-tag).

-

E. coli expression strain (e.g., BL21(DE3)).

-

Luria-Bertani (LB) medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, DNase I).

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Affinity chromatography column (e.g., Ni-NTA agarose).

-

SDS-PAGE reagents.

Procedure:

-

Transform the expression plasmid into competent E. coli cells.

-

Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated affinity chromatography column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the recombinant protein with elution buffer.

-

Analyze the purified protein by SDS-PAGE.

-

Dialyze the purified protein against a suitable storage buffer.

Enzyme Assay for Hydroxy(phenyl)pyruvic Acid Reductase (ArH(P)PR)

The activity of ArH(P)PR is determined spectrophotometrically by monitoring the decrease in absorbance at 340 nm due to the oxidation of NAD(P)H.[1]

Materials:

-

Purified ArH(P)PR enzyme.

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).

-

NADPH or NADH solution.

-

Substrate solution (e.g., 4-hydroxyphenylpyruvic acid or β-hydroxypyruvic acid).

-

Spectrophotometer capable of reading at 340 nm.

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer, NADPH, and the substrate.

-

Pre-incubate the mixture at the optimal temperature (38°C).

-

Initiate the reaction by adding a known amount of the purified enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of NADPH (6.22 mM-1 cm-1).

-

To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of one substrate while keeping the other substrates at saturating concentrations.

Plausible Enzyme Assay for Cimicifugic Acid Synthase (CAS)

Materials:

-

Purified recombinant CAS enzyme.

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).

-

Hydroxycinnamoyl-CoA thioester substrate (e.g., p-coumaroyl-CoA, caffeoyl-CoA).

-

Piscidic acid.

-

Quenching solution (e.g., 20% formic acid or methanol).

-

HPLC or LC-MS system for product analysis.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, piscidic acid, and the hydroxycinnamoyl-CoA substrate.

-

Pre-incubate the mixture at an optimal temperature (e.g., 30°C).

-

Initiate the reaction by adding the purified CAS enzyme.

-

Incubate for a specific time period (e.g., 15-30 minutes).

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC or LC-MS to separate and quantify the cimicifugic acid product.

-

Quantify the product by comparing its peak area to a standard curve of a known concentration of the authentic cimicifugic acid.

LC-MS/MS Analysis of Cimicifugic Acids

This method allows for the sensitive and specific detection and quantification of cimicifugic acids in plant extracts or enzyme assay mixtures.

Instrumentation:

-

Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Reversed-phase C18 column.

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

Procedure:

-

Prepare samples by extracting plant material or quenching enzyme reactions and filtering the supernatant.

-

Inject the sample onto the LC system.

-

Separate the compounds using a gradient elution program (e.g., a linear gradient from 5% to 95% Solvent B over 20-30 minutes).

-

Detect the analytes using the mass spectrometer in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high specificity and sensitivity. The precursor ion will be the molecular ion of the specific cimicifugic acid, and the product ions will be characteristic fragments.

-

Quantify the cimicifugic acids by comparing the peak areas to those of authentic standards.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key pathways and workflows described in this guide.

Caption: Proposed biosynthesis pathway of cimicifugic acids in Cimicifuga racemosa.

References

Cimicifugic Acid E: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimicifugic acid E, also known as 2-E-feruloylpiscidic acid, is a phenolic compound belonging to the class of cimicifugic acids.[1] These compounds are characteristically found in plants of the Cimicifuga (now Actaea) genus, which have a history of use in traditional medicine. This technical guide provides a comprehensive overview of the known chemical properties and stability data for this compound, intended to support research and development activities. Due to the limited availability of specific experimental data for this particular compound, information from closely related structures, particularly ferulic acid esters, is included to provide a broader context for its potential characteristics.

Chemical Properties

Detailed experimental determination of all physical properties of this compound is not extensively documented in publicly available literature. However, its basic chemical identity has been established.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₀O₁₀ | --INVALID-LINK-- |

| Molecular Weight | 432.38 g/mol | --INVALID-LINK-- |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Based on its chemical structure, which includes multiple hydroxyl and carboxylic acid groups, this compound is expected to be a solid at room temperature and exhibit solubility in polar organic solvents such as methanol, ethanol, and DMSO. Its solubility in aqueous solutions is likely pH-dependent.

Stability Data

Quantitative stability data for this compound is sparse. However, a study by Gödecke et al. (2009) investigated the stability of several cimicifugic acids, including this compound, in solution using quantitative Nuclear Magnetic Resonance (qNMR), although the specific results of this stability study are not detailed in the available abstract.[2][3]

General stability information for the structurally related ferulic acid and its esters indicates that these compounds are susceptible to degradation under certain conditions.

| Condition | General Stability Profile of Ferulic Acid Esters |

| pH | Generally more stable in acidic conditions (pH 3-5).[2] Discoloration and degradation can occur at neutral or alkaline pH.[2] |

| Temperature | Susceptible to thermal degradation.[4] |

| Light | Prone to photodegradation.[4] |

| Oxidation | As a phenolic compound, it is susceptible to oxidation. |

The primary degradation pathway for ferulic acid involves decarboxylation to 4-vinyl guaiacol.[4] It is plausible that this compound, as an ester of ferulic acid, would also be susceptible to hydrolysis of the ester bond, releasing ferulic acid and piscidic acid, which could then undergo further degradation.

Experimental Protocols

Isolation of Cimicifugic Acids

A method for the isolation of cimicifugic acids from Cimicifuga racemosa has been described by Gödecke et al. (2009) and can be adapted for the purification of this compound.[5]

Workflow for Isolation:

Methodology:

-

Extraction: The dried rhizomes of Cimicifuga racemosa are extracted with methanol.

-

Solid Phase Extraction (SPE): The crude methanol extract is subjected to SPE on a C18 cartridge to enrich the phenolic compounds.

-

Liquid-Liquid Partitioning: Further fractionation is achieved through liquid-liquid partitioning.

-

Centrifugal Partition Chromatography (CPC) - Step 1: The phenolic fraction is then subjected to pH-zone refinement CPC to separate the acidic compounds from other constituents.

-

Centrifugal Partition Chromatography (CPC) - Step 2: A second CPC step is employed for the fine purification of the individual cimicifugic acids.

-

Analysis: The purity of the isolated this compound is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

Stability Testing Protocol (General)

The following is a general protocol for assessing the stability of a pure compound like this compound, based on ICH guidelines.

Workflow for Stability Testing:

Methodology:

-

Sample Preparation: Prepare solutions of this compound in relevant solvents (e.g., methanol, ethanol-water mixtures) at a known concentration.

-

Storage Conditions:

-

Accelerated Stability: Store samples at elevated temperatures and humidity (e.g., 40°C / 75% RH).

-

Long-Term Stability: Store samples under controlled room temperature conditions (e.g., 25°C / 60% RH).

-

Photostability: Expose samples to a controlled light source.

-

-

Time Points: Withdraw aliquots of the samples at specified time intervals (e.g., 0, 1, 3, 6, and 12 months).

-

Analysis: Analyze the samples using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the remaining amount of this compound and detect any degradation products. LC-MS can be used to identify the degradation products.

-

Data Evaluation: Calculate the degradation rate and half-life of this compound under each storage condition.

Putative Signaling Pathway

Direct experimental evidence for the signaling pathways modulated by pure this compound is limited. However, a network pharmacology study on the entire Cimicifugae Rhizoma extract in the context of acute pneumonia predicted its involvement in anti-inflammatory pathways.[6] It is important to note that this is a computational prediction for a complex extract and has not been experimentally validated for this compound alone.

The diagram illustrates the potential inhibitory effect of this compound on the Toll-like receptor 4 (TLR4) and Interleukin-6 (IL-6) signaling pathways. Inhibition of TLR4 would lead to the downregulation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory genes. Similarly, inhibition of the IL-6 pathway would prevent the activation of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which also plays a crucial role in inflammation.

Conclusion

This compound is a chemically defined constituent of Cimicifuga species. While its basic chemical identity is known, there is a notable lack of publicly available, detailed experimental data on its physical properties and stability. The information available for the structurally related ferulic acid and its esters suggests that this compound is likely to be sensitive to pH, temperature, and light. Further research is required to fully characterize this compound and to experimentally validate its predicted biological activities. The protocols and information provided in this guide are intended to serve as a foundation for such future investigations.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Phytochemistry of cimicifugic acids and associated bases in Cimicifuga racemosa root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Effect Components and Mechanisms of Action of Cimicifugae Rhizoma in the Treatment of Acute Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Nomenclature of Cimicifugic Acids A through N

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimicifugic acids represent a class of phenylpropanoid esters first identified in plants of the genus Actaea (formerly Cimicifuga), most notably in Black Cohosh (Actaea racemosa). These compounds are esters of hydroxycinnamic acids with either fukiic acid or piscidic acid.[1] Their discovery and characterization have been a subject of ongoing research due to their potential biological activities. This guide provides a comprehensive overview of the discovery, nomenclature, and chemical nature of Cimicifugic acids A through N, alongside detailed experimental protocols and data presented for scientific and drug development applications.

Nomenclature: From Alphabetical to Systematic

Initially, Cimicifugic acids were assigned letters (A, B, C, etc.) in the order of their discovery.[1] This historical nomenclature, while practical at the time, does not reflect the structural relationships between the different acids. As the number of identified congeners grew, a more systematic, structure-based nomenclature was proposed to provide greater clarity.[1] This system uses the prefix "CA" for Cimicifugic acid, followed by two letters indicating the specific hydroxybutanedioic acid and hydroxycinnamoyl moieties, respectively.

For example:

-

P = piscidic acid

-

K = fukiic acid

-

F = ferulic acid

-

I = isoferulic acid

-

K = caffeic acid

Discovery and Characterization of Cimicifugic Acids A-N

| Compound | Systematic Name | Plant Source(s) | Year of First Report | Key References |

| Cimicifugic acid A | CA-KF | Cimicifuga simplex, Actaea racemosa | 1998 | [2][3] |

| Cimicifugic acid B | CA-KI | Cimicifuga simplex, Actaea racemosa | 1998 | [2][3] |

| Cimicifugic acid C | Cimicifuga simplex | 1998 | [4] | |

| Cimicifugic acid D | Cimicifuga simplex | 1998 | [4] | |

| Cimicifugic acid E | CA-PF | Actaea racemosa | 1999 | [3] |

| Cimicifugic acid F | CA-PI | Actaea racemosa | 1999 | [3] |

| Cimicifugic acid G | Actaea racemosa | 2006 | [5] | |

| Cimicifugic acid H | Not Available | Not Available | Not Available | |

| Cimicifugic acid I | Not Available | Not Available | Not Available | |

| Cimicifugic acid J | Cimicifuga heracleifolia | Not Available | ||

| Cimicifugic acid K | Not Available | Not Available | Not Available | |

| Cimicifugic acid L | Cimicifuga simplex, Cimicifuga japonica | 2015 | [6] | |

| Cimicifugic acid M | Not Available | Not Available | Not Available | |

| Cimicifugic acid N | Cimicifuga simplex, Cimicifuga japonica | 2015 | [6] |

Quantitative Data

The yield of individual Cimicifugic acids from plant material can vary depending on the species, growing conditions, and extraction methodology. The following table presents available quantitative data from a study on Actaea racemosa.

| Compound | Yield from 1 kg of Dried Rhizomes/Roots of Actaea racemosa |

| Cimicifugic acid A (as CA-KF) | 8 mg |

| Cimicifugic acid B (as CA-KI) | 110 mg |

| Fukinolic acid (CA-KK) | 23 mg |

| This compound (as CA-PF) | 3 mg |

| Cimicifugic acid F (as CA-PI) | 12 mg |

Data extracted from Gödecke et al., 2009.[2]

Experimental Protocols

General Isolation and Purification Workflow

The isolation of Cimicifugic acids typically involves a multi-step process beginning with extraction from the plant material, followed by various chromatographic techniques to separate the individual compounds. The following is a generalized workflow based on published methods.[2]

Caption: General workflow for the isolation of Cimicifugic acids.

Detailed Methodologies

1. Extraction:

-

Plant Material: 1 kg of dried and milled rhizomes/roots of Actaea racemosa.

-

Solvent: Methanol.

-

Procedure: The plant material is exhaustively extracted with methanol at room temperature. The resulting crude organic extract is then concentrated under reduced pressure (in vacuo) at a temperature below 40°C to yield a syrupy residue.[2]

2. Initial Fractionation:

-

Procedure: The residue from the extraction is reconstituted in deionized water and partitioned with ethyl acetate. The aqueous partition is then subjected to column chromatography on a resin such as Amberlite XAD-2.[2]

-

Elution: The column is eluted with a solvent gradient, typically starting with water and gradually increasing the proportion of methanol. This allows for the separation of compounds based on their polarity.[2]

3. Centrifugal Partition Chromatography (CPC) for Isolation:

-

Technique: pH-zone refinement CPC is a powerful technique for separating acidic compounds like Cimicifugic acids. This method involves the use of a two-phase solvent system and the addition of an acid to the stationary phase and a base to the mobile phase to create a pH gradient within the column.[2]

-

Solvent System Example: A common solvent system is ethyl acetate-butanol-water.

-

Procedure: The fraction containing the Cimicifugic acids is dissolved in the stationary phase and injected into the CPC instrument. The elution is monitored by UV detection, and fractions are collected. The fractions containing the desired compounds are then subjected to a second CPC step or High-Performance Liquid Chromatography (HPLC) for final purification.[2]

4. Structure Elucidation:

-

Techniques: The structures of the isolated Cimicifugic acids are determined using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms and the overall structure of the molecule.[2]

-

Biological Activities and Signaling Pathways

Research into the biological effects of Cimicifugic acids is ongoing. Some studies have suggested their involvement in anti-inflammatory and antioxidant pathways. For instance, certain Cimicifugae Rhizoma components, including ferulic and isoferulic acids (which are building blocks of some Cimicifugic acids), have been shown to potentially co-regulate the IL-6/JAK/STAT3 and TLR4/IL-1β-IRAK signaling pathways.[7] Furthermore, extracts containing these compounds have been observed to upregulate the Nrf2/HO-1/NQO1 pathway and downregulate NF-κB phosphorylation in the context of airway inflammation.[8]

Caption: Putative signaling pathways modulated by Cimicifugic acid constituents.

Conclusion

The study of Cimicifugic acids A through N has revealed a diverse family of phenylpropanoid esters with potential for further investigation in drug discovery and development. While significant progress has been made in their isolation and characterization, further research is needed to fully elucidate the structures and biological activities of all members of this class, particularly for those where data remains scarce. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of these fascinating natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fukiic and piscidic acid esters from the rhizome of Cimicifuga racemosa and the in vitro estrogenic activity of fukinolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vasoactive effects of cimicifugic acids C and D, and fukinolic acid in cimicifuga rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polyphenolic constituents of Actaea racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. itqb.unl.pt [itqb.unl.pt]

- 7. The Effect Components and Mechanisms of Action of Cimicifugae Rhizoma in the Treatment of Acute Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cimicifugae Rhizoma Extract Attenuates Oxidative Stress and Airway Inflammation via the Upregulation of Nrf2/HO-1/NQO1 and Downregulation of NF-κB Phosphorylation in Ovalbumin-Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]

Cimicifugic acid E CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimicifugic acid E is a phenolic compound belonging to the class of hydroxycinnamic acid esters. It is a constituent of plants from the Cimicifuga genus (now often classified under Actaea), notably Black Cohosh (Actaea racemosa), a plant with a history of use in traditional medicine. This technical guide provides a summary of the available scientific data on this compound, including its chemical properties, and an overview of relevant experimental methodologies.

Chemical and Physical Properties

This compound is characterized by the following identifiers and molecular attributes.

| Property | Value | Source |

| CAS Number | 219986-67-1 | [1] |

| Molecular Formula | C₂₁H₂₀O₁₀ | [1] |

| Molecular Weight | 432.38 g/mol | [1] |

Biological Activity and Current Understanding

Research into the specific biological effects of isolated this compound is limited. Much of the available data is derived from studies on complex extracts of Cimicifuga racemosa or on a mixture of related cimicifugic acids.

Anti-inflammatory Potential

One study has indicated that this compound, along with other related compounds (cimicifugic acids A, B, and F), possesses the ability to inhibit neutrophil elastase[2]. This enzyme is implicated in inflammatory processes, suggesting a potential anti-inflammatory role for this compound.

Vasoactivity

In a study investigating the vasoactive effects of various cimicifugic acids on rat aortic strips, this compound was found to have no significant activity[3].

Serotonergic Activity

Initial investigations into the serotonergic activity of Cimicifuga racemosa extracts suggested that cimicifugic acids might be responsible for these effects. However, subsequent, more detailed studies have concluded that the serotonergic activity is not attributable to cimicifugic acids but rather to the presence of Nω-methylserotonin[4][5][6].

Cytotoxicity

While some studies have explored the growth-inhibitory effects of Cimicifuga extracts and their constituents on cancer cell lines, specific data on this compound is scarce. Research on other cimicifugic acids, such as A, B, and G, has demonstrated very weak activity against human breast cancer cells[7].

Experimental Protocols

The isolation and analysis of this compound from its natural sources involve multi-step chromatographic techniques.

Isolation of Cimicifugic Acids

A common workflow for the isolation of cimicifugic acids from Cimicifuga racemosa roots is as follows:

-

Extraction : The dried and ground rhizomes are extracted with a solvent such as methanol or an ethanol-water mixture[5].

-

Partitioning : The crude extract undergoes liquid-liquid partitioning to separate different classes of compounds. The phenolic fraction, containing cimicifugic acids, is collected[2].

-

Chromatography :

-

Solid-Phase Extraction (SPE) : The phenolic fraction is often first enriched using SPE[2].

-

Fast Centrifugal Partition Chromatography (FCPC) : This technique, particularly using a pH-zone refinement method, has proven effective in separating the acidic cimicifugic acids from basic compounds and then isolating them as pure compounds[2][5].

-

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for the separation and quantification of cimicifugic acids in plant extracts. A typical setup might involve a C18 column with a gradient elution using acidified water and acetonitrile[8][9].

-

Ultra-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Tandem Mass Spectrometry (UPLC-TOF-MS) : This highly sensitive technique is used for the identification of chemical components, including this compound, in complex mixtures like Cimicifugae Rhizoma extracts. The method provides both retention time and mass spectral data for accurate identification[1].

Biological Assays

-

5-HT₇ Receptor Binding Assay : To assess serotonergic activity, a competitive binding assay can be employed. This involves using a cell line expressing the human 5-HT₇ receptor and measuring the displacement of a radiolabeled ligand by the test compound[5].

Visualizations

Logical Relationship: Investigating Bioactivity of this compound

Caption: Workflow for the investigation of this compound's biological activity.

Signaling Concept: Neutrophil Elastase Inhibition

Caption: Conceptual diagram of this compound's potential anti-inflammatory action.

Conclusion

This compound is a well-characterized chemical constituent of Cimicifuga species. While its role in the overall pharmacological profile of Black Cohosh extracts appears to be minor, particularly concerning serotonergic and vasoactive effects, its potential as a neutrophil elastase inhibitor warrants further investigation. This could be a promising avenue for research into novel anti-inflammatory agents. Future studies should focus on elucidating the precise mechanism of this inhibition and evaluating its efficacy in relevant in vitro and in vivo models of inflammation.

References

- 1. The Effect Components and Mechanisms of Action of Cimicifugae Rhizoma in the Treatment of Acute Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Black Cohosh: Insights into its Mechanism(s) of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fukiic and piscidic acid esters from the rhizome of Cimicifuga racemosa and the in vitro estrogenic activity of fukinolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Vasoactive effects of cimicifugic acids C and D, and fukinolic acid in cimicifuga rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro metabolic interactions between black cohosh (Cimicifuga racemosa) and tamoxifen via inhibition of cytochromes P450 2D6 and 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of Cimicifugic Acid E: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of cimicifugic acid E in three common laboratory solvents: methanol, dimethyl sulfoxide (DMSO), and water. This document is intended for researchers, scientists, and professionals in drug development who are working with this and related compounds. The guide summarizes available quantitative data, outlines detailed experimental protocols for solubility determination, and visualizes a relevant biological pathway and an experimental workflow.

Quantitative Solubility Data

The following table summarizes the quantitative solubility data for the related compound, ferulic acid, in the specified solvents.

| Solvent | Solubility of Ferulic Acid (mg/mL) | Molar Solubility of Ferulic Acid (mM) | Temperature (°C) | Reference |

| Methanol | ~15.96 - 31.5 (mole fraction) | ~82.2 - 162.2 | 25 - 45 | [4][5] |

| DMSO | ~15 | ~77.2 | Not Specified | [6] |

| Water | ~0.75 - 2.43 | ~3.86 - 12.5 | 25 | [4][5] |

Note: The data for methanol was converted from mole fraction and should be considered an approximation. The solubility of this compound may differ from that of ferulic acid due to its larger molecular structure. It is strongly recommended that researchers determine the solubility of this compound experimentally for their specific applications.

Experimental Protocol for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[7] This protocol provides a standardized procedure to obtain accurate and reproducible solubility data.

The Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (methanol, DMSO, or water)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

-

Phase Separation:

-

After the equilibration period, remove the vial and let it stand to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the appropriate solvent.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve with known concentrations of this compound is required for accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility of this compound in the solvent, expressed in mg/mL or mol/L, at the specified temperature.

-

Visualization of a Relevant Signaling Pathway and Experimental Workflow

Cimicifugic acids and extracts from Cimicifuga species have been shown to modulate inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9][10][11] The following diagram illustrates a simplified representation of the NF-κB signaling pathway and a potential point of intervention for this compound.

Caption: Simplified NF-κB signaling pathway with potential inhibition by this compound.

The following diagram illustrates a general workflow for the isolation and purification of cimicifugic acids from plant material, as described in the literature.[1]

Caption: General workflow for the isolation of this compound from plant material.

References

- 1. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gchemglobal.com [gchemglobal.com]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Cimifugin Suppresses NF-κB Signaling to Prevent Osteoclastogenesis and Periprosthetic Osteolysis [frontiersin.org]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. KHF16 is a Leading Structure from Cimicifuga foetida that Suppresses Breast Cancer Partially by Inhibiting the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for Cimicifugic Acid E: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data available for Cimicifugic acid E, a phenolic compound found in plants of the Cimicifuga genus. While specific quantitative ¹H-NMR and ¹³C-NMR data for this compound are not publicly available in the immediate search results, this document outlines the key literature, experimental protocols for analysis of related compounds, and a general workflow for its isolation and characterization.

Introduction to this compound

This compound, also known as 2-E-feruloylpiscidic acid, is a hydroxycinnamic acid ester. It has been isolated from the rhizomes of Cimicifuga racemosa (black cohosh), a plant widely used in herbal medicine. The structural elucidation of this and other related cimicifugic acids was first reported by Kruse et al. in 1999. These compounds are of interest to researchers for their potential biological activities.

Spectroscopic Data

A comprehensive search of available literature did not yield specific tabulated ¹H-NMR and ¹³C-NMR spectroscopic data for this compound. The primary source for this data is the following publication, which is not available in full text in the provided search results:

-

Kruse, S. O., Löhning, A., Pauli, G. F., Winterhoff, H., & Nahrstedt, A. (1999). Fukiic and Piscidic Acid Esters From the Rhizome of Cimicifuga Racemosa and the in Vitro Estrogenic Activity of Fukinolic Acid. Planta Medica, 65(8), 763–764. [1]

Researchers seeking the specific chemical shifts for this compound should consult this original publication.

Experimental Protocols for NMR Analysis of Cimicifugic Acids

The following is a representative experimental protocol for the NMR analysis of cimicifugic acids, based on methodologies reported for similar compounds isolated from Cimicifuga racemosa.[2]

Instrumentation:

-

A Bruker AVANCE-400 NMR spectrometer, or equivalent, is typically used.[2]

Sample Preparation:

-

Samples are dissolved in a suitable deuterated solvent, such as methanol-d₄, in a 5 mm NMR tube.[2]

Data Acquisition:

-

One-dimensional (1D) ¹H and ¹³C spectra, as well as two-dimensional (2D) NMR experiments (e.g., gCOSY, gHSQC, and gHMBC), are performed to enable complete structural assignment.[2]

-

The temperature for data acquisition is maintained at a constant value, for example, 20 °C.[2]

-

Chemical shifts (δ) are expressed in parts per million (ppm) and are referenced to an internal standard, typically tetramethylsilane (TMS), using the residual solvent signal (for methanol-d₄, δH ≈ 3.31 ppm and δC ≈ 49.0 ppm).[2]

Data Processing:

-

NMR data is processed using appropriate software (e.g., NUTS).[2]

-

Line resolution can be enhanced using transformations such as the Lorentz-Gauss (LG) transformation.[2]

Workflow for Isolation and Characterization

The following diagram illustrates a general workflow for the isolation and spectroscopic characterization of a natural product like this compound from a plant source.

References

Synthesis and Biological Exploration of Cimicifugic Acid E Derivatives and Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimicifugic acid E, a phenylpropanoid derivative found in plants of the Cimicifuga genus, has garnered significant interest within the scientific community for its potential therapeutic applications. As a member of the cimicifugic acid family, it is structurally characterized by an ester linkage between a piscidic acid moiety and a ferulic acid moiety. Research into this compound and its analogues has revealed a spectrum of biological activities, most notably antioxidant and anti-inflammatory effects. These properties are largely attributed to the compound's ability to modulate key cellular signaling pathways, including the Keap1-Nrf2 and NF-κB pathways. This technical guide provides a comprehensive overview of the synthesis of this compound derivatives and analogues, detailed experimental protocols, quantitative biological data, and a visual representation of the associated signaling pathways.

Core Synthesis Strategy

The total synthesis of this compound and its analogues hinges on a convergent strategy involving the preparation of two key building blocks: a protected piscidic acid derivative and an activated ferulic acid derivative. A plausible and adaptable synthetic approach can be extrapolated from the successful stereoselective synthesis of the related Cimicifugic Acid L. This strategy offers a versatile platform for the generation of a library of analogues by employing various substituted cinnamoyl chlorides in the esterification step.

A representative workflow for the synthesis is outlined below:

Detailed Experimental Protocols

The following protocols are adapted from established synthetic routes for related compounds and provide a robust framework for the synthesis of this compound and its derivatives.

Preparation of Protected Piscidic Acid

The stereoselective synthesis of the piscidic acid core is crucial for obtaining the desired stereoisomer of the final product. A reliable method involves the alkylation of a chiral tartaric acid-derived dithioester.

Materials:

-

(2R,3R)-Diethyl tartrate

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid

-

Lithium diisopropylamide (LDA)

-

4-(Benzyloxy)benzyl bromide

-

Trifluoroacetic acid (TFA)

-

Sodium methoxide in methanol

Procedure:

-

Synthesis of the Dioxolane Dithioester: (2R,3R)-Diethyl tartrate is converted to the corresponding dioxolane-protected dithioester in a multi-step sequence.

-

Stereoselective Alkylation: The dithioester is treated with LDA at -78 °C in THF to generate the enolate, which is then alkylated with 4-(benzyloxy)benzyl bromide to stereoselectively install the benzyl group.

-

Deprotection and Esterification: The resulting product is subjected to acidic hydrolysis with TFA to remove the dioxolane protecting group, followed by transesterification with sodium methoxide in methanol to yield the dimethyl ester of protected piscidic acid.

Preparation of Feruloyl Chloride

Activation of ferulic acid to its corresponding acid chloride is necessary for the subsequent esterification.

Materials:

-

Ferulic acid

-

Thionyl chloride or oxalyl chloride

-

Anhydrous dichloromethane (DCM)

-

Dimethylformamide (DMF) (catalytic)

Procedure:

-

A solution of ferulic acid in anhydrous DCM is treated with a slight excess of oxalyl chloride and a catalytic amount of DMF at 0 °C.

-

The reaction mixture is stirred at room temperature until the evolution of gas ceases.

-

The solvent and excess reagent are removed under reduced pressure to yield crude feruloyl chloride, which is typically used immediately in the next step.

Esterification and Final Deprotection

The final steps involve the coupling of the two key fragments and the removal of protecting groups.

Materials:

-

Protected piscidic acid dimethyl ester

-

Feruloyl chloride

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Lithium iodide (LiI)

-

Pyridine

Procedure:

-

Esterification: The protected piscidic acid dimethyl ester is dissolved in anhydrous DCM and treated with feruloyl chloride in the presence of a base such as triethylamine at 0 °C to room temperature. The reaction progress is monitored by TLC.

-

Purification: Upon completion, the reaction is quenched, and the crude product is purified by column chromatography to yield the fully protected this compound derivative.

-

Global Deprotection: The purified ester is then subjected to global deprotection. The benzyl ether can be removed by catalytic hydrogenation (e.g., H₂, Pd/C), and the methyl esters can be cleaved using a nucleophilic reagent such as lithium iodide in refluxing pyridine to afford the final product, this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related analogues.

Table 1: Synthetic Yields and Spectroscopic Data of Cimicifugic Acid Analogues

| Compound | Cinnamic Acid Moiety | Piscidic Acid Moiety | Overall Yield (%) | ¹H NMR (δ, ppm, DMSO-d₆) | ¹³C NMR (δ, ppm, DMSO-d₆) | HRMS (m/z) [M-H]⁻ |

| This compound | Ferulic Acid | Piscidic Acid | Not Reported | Data not available in searched literature | Data not available in searched literature | 447.0932 |

| Cimicifugic Acid F | Isoferulic Acid | Piscidic Acid | Not Reported | Data not available in searched literature | Data not available in searched literature | 447.0932 |

| Cimicifugic Acid L | 3,4-Dimethoxycinnamic Acid | Piscidic Acid | ~30 (from protected piscidic acid) | 7.66 (d, J=16.0 Hz), 7.17-6.70 (m), 6.42 (d, J=16.0 Hz), 5.54 (s), 3.76 (s), 3.75 (s), 3.00 (d, J=13.7 Hz), 2.91 (d, J=13.5 Hz) | Data not available in searched literature | 475.1245 |

Table 2: Biological Activity of Cimicifugic Acid Derivatives

| Compound | Biological Activity | Assay | IC₅₀ (µM) | Reference |

| This compound | Neutrophil Elastase Inhibition | in vitro enzyme assay | 120 | [1] |

| Cimicifugic Acid F | Neutrophil Elastase Inhibition | in vitro enzyme assay | 150 | [1] |

| Cimicifugic Acid A | Neutrophil Elastase Inhibition | in vitro enzyme assay | 90 | [1] |

| Cimicifugic Acid B | Neutrophil Elastase Inhibition | in vitro enzyme assay | 110 | [1] |

| Fukinolic Acid | Neutrophil Elastase Inhibition | in vitro enzyme assay | 0.23 | [1] |

| Cimicitaiwanin C | Anti-inflammatory (NO production) | LPS-stimulated RAW 264.7 cells | 6.54 | [2][3] |

| Cimicitaiwanin D | Anti-inflammatory (NO production) | LPS-stimulated RAW 264.7 cells | 10.11 | [2][3] |

Signaling Pathway Modulation

This compound and its analogues are believed to exert their beneficial effects by modulating key signaling pathways involved in inflammation and oxidative stress.

Nrf2-Keap1 Antioxidant Response Pathway

The Nrf2-Keap1 pathway is a primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a battery of antioxidant and cytoprotective genes. The ferulic acid moiety of this compound is a likely contributor to the activation of this pathway.

NF-κB Inflammatory Pathway

The NF-κB signaling cascade is a central mediator of the inflammatory response. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Phenylpropanoid compounds, including ferulic acid derivatives, have been shown to inhibit this pathway at multiple points, including the inhibition of IKK activation and subsequent IκBα phosphorylation.

Conclusion

This compound and its analogues represent a promising class of natural products with therapeutic potential, particularly in the realm of anti-inflammatory and antioxidant therapies. The synthetic strategies outlined in this guide provide a clear path for the generation of diverse derivatives, enabling further exploration of their structure-activity relationships. The modulation of the Nrf2 and NF-κB signaling pathways appears to be a key mechanism underlying their biological effects. Further research, including the generation of more extensive quantitative data and detailed mechanistic studies, will be crucial in fully elucidating the therapeutic utility of this fascinating family of compounds.

References

- 1. Trans-cinnamic acid attenuates UVA-induced photoaging through inhibition of AP-1 activation and induction of Nrf2-mediated antioxidant genes in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Phenolic Compounds in Black Cohosh (Actaea racemosa): A Comprehensive Technical Guide

Introduction

Black cohosh (Actaea racemosa or Cimicifuga racemosa), a perennial herb native to North America, is a prominent botanical supplement, primarily utilized for alleviating symptoms associated with menopause, such as hot flashes, night sweats, and mood disturbances.[1][2][3] While its traditional use is well-documented, the precise pharmacological mechanisms and the full spectrum of active constituents remain subjects of intensive research. The rhizomes and roots of black cohosh are rich sources of various secondary metabolites, including triterpene glycosides, alkaloids, and a significant class of bioactive molecules: phenolic compounds.[4][5]

This technical guide provides a comprehensive literature review focused on the phenolic constituents of black cohosh. It is intended for researchers, scientists, and drug development professionals, offering an in-depth summary of the identification, quantification, and biological activities of these compounds. The guide includes detailed experimental methodologies cited in the literature and visual diagrams to elucidate complex processes and pathways.

Identification of Phenolic Compounds

The phenolic profile of black cohosh is complex, comprising a variety of hydroxycinnamic acids and their derivatives. These compounds are believed to contribute significantly to the plant's overall therapeutic effects through various biological activities, including antioxidant and anti-inflammatory actions.[6][7] The primary phenolic compounds identified in Actaea racemosa are categorized as follows:

-

Hydroxycinnamic Acids: This is the most prominent group, including caffeic acid, ferulic acid, and isoferulic acid.[4][8]

-

Phenylpropanoid Esters: A diverse group of esters, including fukinolic acid and piscidic acid esters, have been isolated.[6][9]

-

Cimicifugic Acids: These are condensation products of hydroxycinnamic acids and glycoloyl phenylpropanoids. Key identified compounds in this class include cimicifugic acids A, B, D, E, and F.[4][10]

-

Cimiracemates: These are phenylpropanoid ester dimers, with cimiracemates A-D being identified from the plant.[6][9]

-

Flavonoids: The presence of flavonoids has been a topic of debate. While early reports suggested the presence of the isoflavone formononetin, which was thought to be responsible for estrogenic activity, subsequent and more rigorous studies failed to detect this compound in authentic black cohosh samples.[4][6][11] Other flavonoids like kaempferol have been reported.[11]

Table 1: Major Phenolic Compounds Identified in Actaea racemosa

| Class | Compound Name |

| Hydroxycinnamic Acids | Caffeic Acid |

| Ferulic Acid | |

| Isoferulic Acid | |

| Methyl Caffeate | |

| p-Coumaric Acid | |

| Phenylpropanoid Esters | Fukinolic Acid |

| Fukiic Acid | |

| Piscidic Acid | |

| Cimicifugic Acids | Cimicifugic Acid A |

| Cimicifugic Acid B | |

| Cimicifugic Acid D | |

| Cimicifugic Acid E | |

| Cimicifugic Acid F | |

| Phenylpropanoid Dimers | Cimiracemate A |

| Cimiracemate B | |

| Cimiracemate C | |

| Cimiracemate D |

Quantitative Analysis of Phenolic Compounds

The concentration of phenolic compounds in black cohosh can vary significantly based on the plant material, geographical source, harvesting time, and the extraction methods used in commercial product manufacturing.[12] This variability underscores the importance of standardization for ensuring consistent clinical efficacy. High-performance liquid chromatography (HPLC) coupled with photodiode array (PDA) detection is a preferred method for the quantitative analysis of these compounds.[9]

Table 2: Quantitative Data of Selected Phenolic Compounds in Black Cohosh

| Compound | Sample Type | Concentration (% w/w or mg/unit) | Analytical Method | Reference |

| Caffeic Acid | Root Extract (Sample 5) | 0.28% (w/w) | LC-MS/MS | [13] |

| Isoferulic Acid | Plant Material | 0.04 - 0.10% (w/w) | Not Specified | [14] |

| Isoferulic Acid | Extract | 0.05 - 0.35% (w/w) | Not Specified | [14] |

| Total Phenolics (6 major compounds) | Commercial Products (Capsule/Tablet) | 0.09 - 5.94 mg/unit | HPLC-PDA | [12] |

Note: The "Total Phenolics" entry from Jiang et al. (2006) represents the sum of caffeic acid, caffeoyl-O-shikimic acid, fukinolic acid, cimicifugic acid F, cimicifugic acid A, and cimicifugic acid B, highlighting a 64-fold variation among different commercial products.[12]

Biological Activities and Mechanisms of Action

While initially thought to act via an estrogenic mechanism, extensive research has largely refuted this hypothesis.[6][11] Current evidence points towards several non-estrogenic mechanisms of action for black cohosh constituents, including its phenolic compounds.

Anti-inflammatory and Antioxidant Effects Several phenolic compounds from black cohosh exhibit potent biological activities. Aromatic acids, including caffeic acid, fukinolic acid, and cimicifugic acids A, B, E, and F, have been shown to inhibit neutrophil elastase, an enzyme associated with active inflammation.[6] Phenolic compounds are also known for their antioxidant properties, which may protect against oxidative stress-induced cellular damage.[6][7] For instance, aromatic acids isolated from black cohosh extract, such as caffeic acid, methyl caffeate, and ferulic acid, offered protection against menadione-induced DNA damage in breast cancer cells.[6]

Serotonergic Activity A compelling hypothesis for the mechanism behind the alleviation of menopausal symptoms, particularly hot flashes, involves the central nervous system. Black cohosh extract and its components may act on neurotransmitter systems.[6] The extract has been shown to bind to several serotonin receptor subtypes, with notable activity at 5-HT7 and 5-HT1A receptors, which are involved in thermoregulation within the hypothalamus.[4][6] This suggests that black cohosh may function as a selective serotonin reuptake inhibitor (SSRI) or a serotonin receptor modulator, a mechanism shared by some pharmaceutical treatments for hot flashes.[6][15]

Opioid Receptor Activity Emerging research has demonstrated that black cohosh extracts contain constituents that bind to and activate human µ-opioid receptors.[16] An ethanol extract of black cohosh acted as a partial agonist at the receptor.[16] This mechanism could contribute to its beneficial effects on menopausal symptoms, many of which have a central nervous system component.[16]

Visualization of Workflows and Pathways

To clarify the processes involved in studying these compounds and their proposed mechanisms, the following diagrams are provided.

Experimental Protocols

This section details the methodologies cited in the literature for the extraction and analysis of phenolic compounds from black cohosh.

A. Extraction of Phenolic Compounds from Plant Material

This protocol is synthesized from methodologies described for preparing alcoholic extracts for analysis.[12]

-

Material Preparation: Obtain dried black cohosh roots and rhizomes and grind them into a fine powder.

-

Solvent Extraction:

-

Weigh 10 g of the powdered plant material.

-

Add 100 mL of the extraction solvent (e.g., 80% methanol, 75% ethanol, or 40% 2-propanol).

-

Macerate at ambient temperature for 12 hours with occasional agitation.

-

-

Filtration: Filter the mixture to separate the liquid extract from the solid plant material.

-

Repeated Extraction: Repeat the extraction process (Step 2) on the remaining plant material three more times to ensure exhaustive extraction.

-

Solvent Evaporation: Combine all filtrates and evaporate the solvent in vacuo using a rotary evaporator to yield the dark brown crude extract.

-

Sample Preparation for Analysis: For HPLC analysis, dissolve a known amount of the dry extract (e.g., 7-9 mg) in 2 mL of 70% methanol/water solution. Sonicate for 10 minutes to ensure complete dissolution, then pass the solution through a 0.45 µm nylon membrane filter before injection.[12]

B. High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This protocol is based on methods used for the quantitative analysis of phenolic constituents.[12]

-

Instrumentation: A standard HPLC system equipped with a photodiode array detector.

-

Column: A reversed-phase C18 column (e.g., Phenomenex Luna C18, 250 × 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution system is typically used.

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program: A typical gradient might run from ~10% B to 70% B over 40-60 minutes, followed by a wash and re-equilibration period.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor the eluent using the PDA detector. For phenolic compounds like caffeic acid derivatives, a wavelength of 320 nm is commonly used for visualization and quantification.[12]

-

Quantification: Create a calibration curve using certified reference standards for each phenolic compound of interest (e.g., caffeic acid, isoferulic acid). Calculate the concentration in the samples by comparing their peak areas to the calibration curve.

C. Biological Assay: µ-Opioid Receptor Binding

This protocol is a simplified overview of the [35S]GTPγS binding assay used to determine agonist activity at the human µ-opioid receptor (hMOR).[16]

-

Materials:

-

Cell membranes from CHO cells stably expressing hMOR.

-

[35S]GTPγS (radioligand).

-

Guanosine 5′-diphosphate (GDP).

-

Assay Buffer (e.g., containing HEPES, NaCl, MgCl2).

-

Black cohosh extract dissolved in an appropriate vehicle (e.g., DMSO).

-

DAMGO (a full µ-opioid receptor agonist) as a positive control.

-

-

Procedure:

-

Pre-incubate the cell membranes with the black cohosh extract or control compounds in the assay buffer.

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

-

Measurement: Quantify the amount of bound [35S]GTPγS on the filters using a liquid scintillation counter.